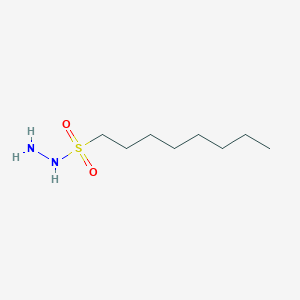![molecular formula C6H11ClN2O B13899669 cis-Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride](/img/structure/B13899669.png)
cis-Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride: is a chemical compound with the molecular formula C6H10N2O.ClH and a molecular weight of 162.62 . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of catalysts and controlled environments to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized processes that ensure high yield and purity. These methods often involve continuous flow reactors and advanced purification techniques to meet the stringent requirements of industrial applications .
Chemical Reactions Analysis
Types of Reactions: cis-Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are typically carried out under controlled conditions to achieve the desired transformation .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Nucleophilic or electrophilic substitution reactions can be facilitated using appropriate catalysts and solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
cis-Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of cis-Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride involves its interaction with specific molecular targets and pathways. Studies have shown that it can influence cellular processes by binding to particular proteins or enzymes, thereby modulating their activity . This interaction can lead to various biological effects, depending on the context and concentration of the compound .
Comparison with Similar Compounds
- Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride
- Pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][1,2]oxazoles
- Pyrrolopyrazine derivatives
Uniqueness: cis-Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride stands out due to its specific structural configuration and the unique properties it imparts. This makes it particularly valuable in applications where precise molecular interactions are required .
Properties
Molecular Formula |
C6H11ClN2O |
|---|---|
Molecular Weight |
162.62 g/mol |
IUPAC Name |
(3aR,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrol-5-one;hydrochloride |
InChI |
InChI=1S/C6H10N2O.ClH/c9-6-3-5-4(8-6)1-2-7-5;/h4-5,7H,1-3H2,(H,8,9);1H/t4-,5-;/m1./s1 |
InChI Key |
BZGDZNAYKIZCMK-TYSVMGFPSA-N |
Isomeric SMILES |
C1CN[C@H]2[C@@H]1NC(=O)C2.Cl |
Canonical SMILES |
C1CNC2C1NC(=O)C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(1,3,4,6,7,8,9,9a-Octahydropyrido[1,2-a]pyrazin-2-yl)aniline](/img/structure/B13899610.png)
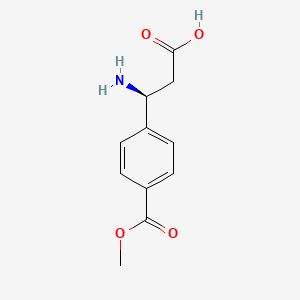
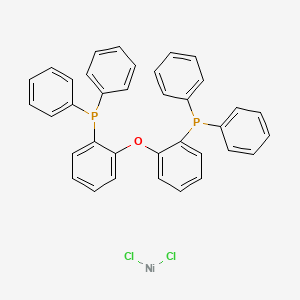
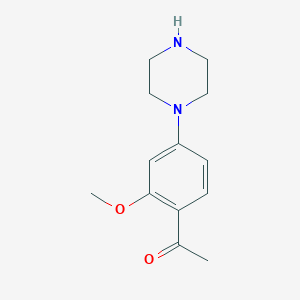
![1-(3-Chloro-5-(methoxycarbonyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13899615.png)

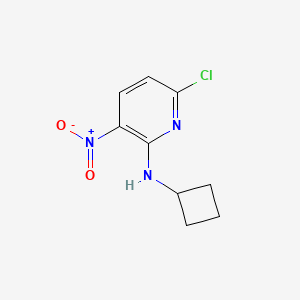
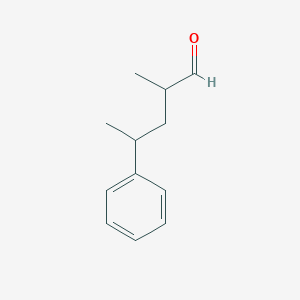
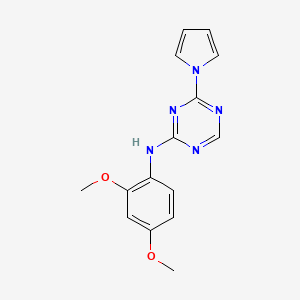
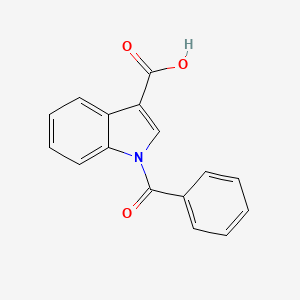
![1-(3,5-Dimethylisoxazol-4-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13899673.png)
